6-Thiabicyclo[3.2.1]octane, 1-methyl-
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Overview
Description
6-Thiabicyclo[3.2.1]octane, 1-methyl- is a sulfur-containing bicyclic compound with the molecular formula C10H18S. This compound is known for its unique structure, which includes a bicyclic framework with a sulfur atom incorporated into the ring system. The presence of sulfur imparts distinct chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Thiabicyclo[3.2.1]octane, 1-methyl- typically involves the cyclization of suitable precursors under specific reaction conditions. One common method involves the reaction of a diene with a thiol in the presence of a catalyst to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of 6-Thiabicyclo[3.2.1]octane, 1-methyl- may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-Thiabicyclo[3.2.1]octane, 1-methyl- undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atom to a thiol or sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Thiabicyclo[3.2.1]octane, 1-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfur-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Thiabicyclo[3.2.1]octane, 1-methyl- involves its interaction with molecular targets through its sulfur atom. The sulfur atom can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. This interaction can affect various biochemical pathways, making the compound a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane: Similar bicyclic structure with additional methyl groups.
2,8-Epithio-cis-p-menthane: Another sulfur-containing bicyclic compound with a different substitution pattern.
Uniqueness
6-Thiabicyclo[3.2.1]octane, 1-methyl- is unique due to its specific substitution pattern and the presence of a sulfur atom within the bicyclic framework. This structural feature imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Properties
CAS No. |
61860-20-6 |
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Molecular Formula |
C8H14S |
Molecular Weight |
142.26 g/mol |
IUPAC Name |
1-methyl-6-thiabicyclo[3.2.1]octane |
InChI |
InChI=1S/C8H14S/c1-8-4-2-3-7(5-8)9-6-8/h7H,2-6H2,1H3 |
InChI Key |
FDHJPYYSWUDONW-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCC(C1)SC2 |
Origin of Product |
United States |
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